N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide
Overview
Description
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide is a complex organic compound with a unique structure that includes both hydroxyphenyl and pyridine moieties. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-aminopyridine derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that can catalyze specific reactions. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
- 4-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Uniqueness
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-pyridin-2-ylpyridine-2-carboximidamide is unique due to its combination of hydroxyphenyl and pyridine moieties, which confer specific chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development in various fields .
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-pyridin-2-ylpyridine-2-carboximidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-15-9-7-14(8-10-15)13-21-23-18(16-5-1-3-11-19-16)22-17-6-2-4-12-20-17/h1-13,24H,(H,20,22,23)/b21-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPQSKXVHJIAJ-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC2=CC=CC=N2)NN=CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/C2=CC=CC=N2)/N/N=C/C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.